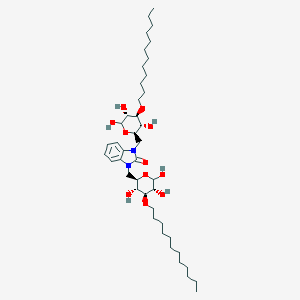![molecular formula C25H19F3N4O B290139 N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290139.png)
N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound, also known as MTMQ, is a heterocyclic amine that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mechanism of Action
N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. The exact mechanism of action of N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine is still under investigation, but it is believed to involve the modulation of various signaling pathways.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine has been shown to possess anti-tumor, anti-inflammatory, and anti-oxidative properties, making it a potential candidate for the treatment of various diseases, including cancer, arthritis, and neurodegenerative disorders. N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine has also been shown to inhibit the activity of certain enzymes, including COX-2 and LOX, which are involved in the inflammatory response. N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine has also been shown to possess antioxidant properties, which may protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine has several advantages for lab experiments, including its ability to inhibit the activity of certain enzymes, its anti-inflammatory and anti-tumor properties, and its potential as a candidate for the development of enzyme inhibitors. However, N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine also has limitations, including its potential toxicity and the need for further research to determine its mechanism of action.
Future Directions
Future research on N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine should focus on determining its mechanism of action, identifying its potential applications in various fields, and developing new synthesis methods to improve its yield, purity, and ease of synthesis. Other areas of research may include investigating the potential use of N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine as a candidate for the development of enzyme inhibitors, and exploring its potential as a therapeutic agent for the treatment of various diseases, including cancer, arthritis, and neurodegenerative disorders.
Conclusion:
In conclusion, N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method of N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine is needed to determine its full potential and to develop new applications for this promising compound.
Synthesis Methods
N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine has been synthesized using various methods, including the reaction of 3-phenyl-1H-pyrazolo[3,4-b]quinoline-6-carbaldehyde with 2-methoxybenzylamine and trifluoroacetic acid in the presence of a catalyst. Other methods include the reaction of 3-phenyl-1H-pyrazolo[3,4-b]quinoline-6-carbaldehyde with 2-methoxybenzylamine and trifluoroacetic acid in the presence of a base, and the reaction of 3-phenyl-1H-pyrazolo[3,4-b]quinoline-6-carbaldehyde with 2-methoxybenzylamine and trifluoroacetic acid in the presence of a Lewis acid. The synthesis method used depends on the desired yield, purity, and ease of synthesis.
Scientific Research Applications
N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine has been shown to possess anti-tumor, anti-inflammatory, and anti-oxidative properties, making it a potential candidate for the treatment of various diseases, including cancer, arthritis, and neurodegenerative disorders. N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine has also been shown to inhibit the activity of certain enzymes, making it a potential candidate for the development of enzyme inhibitors.
properties
Molecular Formula |
C25H19F3N4O |
|---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
5,7,8-trifluoro-N-[(2-methoxyphenyl)methyl]-1-methyl-3-phenylpyrazolo[3,4-b]quinolin-6-amine |
InChI |
InChI=1S/C25H19F3N4O/c1-32-25-17(22(31-32)14-8-4-3-5-9-14)12-16-19(26)24(21(28)20(27)23(16)30-25)29-13-15-10-6-7-11-18(15)33-2/h3-12,29H,13H2,1-2H3 |
InChI Key |
GLSPXUZPWIWZAG-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C3C(=C(C(=C(C3=N2)F)F)NCC4=CC=CC=C4OC)F)C(=N1)C5=CC=CC=C5 |
Canonical SMILES |
CN1C2=C(C=C3C(=C(C(=C(C3=N2)F)F)NCC4=CC=CC=C4OC)F)C(=N1)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-oxo-1,2-dihydroinden-5-yl]-4-[2,4-bis(3-methylbutyl)phenoxy]butanamide](/img/structure/B290056.png)
![N-[2-(1,3-benzothiazol-2-ylsulfanyl)-3-oxo-2,3-dihydro-1H-inden-5-yl]-4-(2,4-diisopentylphenoxy)butanamide](/img/structure/B290057.png)
![4-(2,4-diisopentylphenoxy)-N-{3-oxo-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-2,3-dihydro-1H-inden-5-yl}butanamide](/img/structure/B290058.png)


methanone](/img/structure/B290063.png)
methyl benzoate](/img/structure/B290064.png)
![1,3-bis[[(2R,3R,4S,5R)-4-butoxy-3,5,6-trihydroxyoxan-2-yl]methyl]benzimidazol-2-one](/img/structure/B290065.png)
![5-chloro-1,3-bis[[(2R,3R,4S,5R)-3,5,6-trihydroxy-4-octoxyoxan-2-yl]methyl]benzimidazol-2-one](/img/structure/B290066.png)

![1-benzyl-7,8-dimethoxy-5-(3-methoxyphenyl)-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290075.png)
![1-benzyl-7,8-dimethoxy-5-(2-methoxyphenyl)-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290076.png)
![5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290077.png)
![7,8-dimethoxy-5-(2-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290080.png)